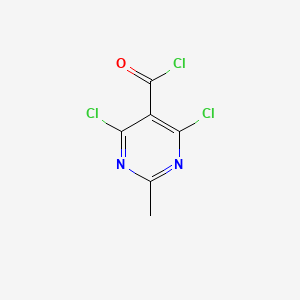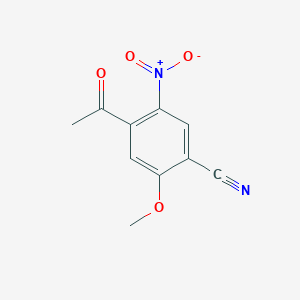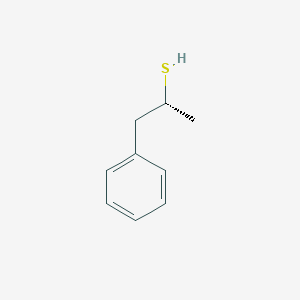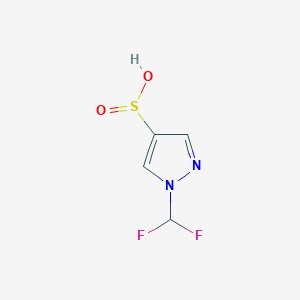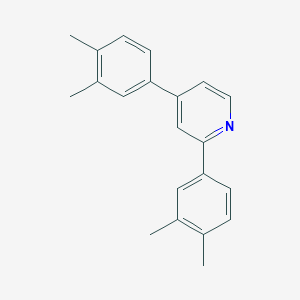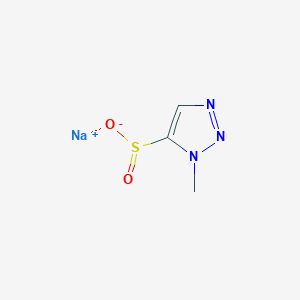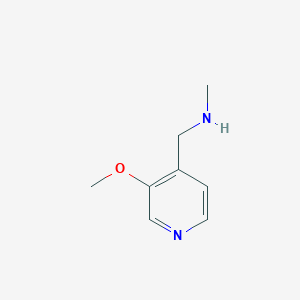
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of ethanone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone typically involves the bromination of 1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks both the fluorine and additional bromine atoms.
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to form specific interactions with target molecules, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H7Br2FO2 |
|---|---|
Peso molecular |
325.96 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9-6(11)3-2-5(8(9)12)7(13)4-10/h2-3H,4H2,1H3 |
Clave InChI |
WGHWXMOHHABQMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


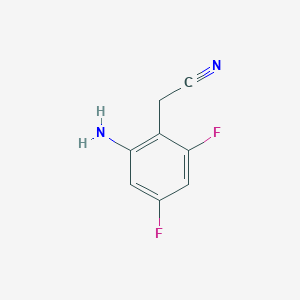
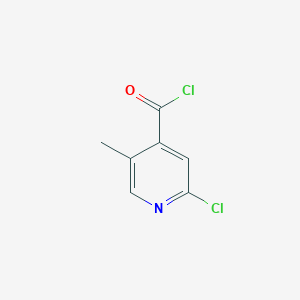
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

